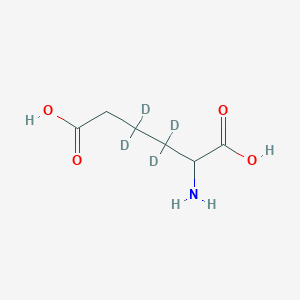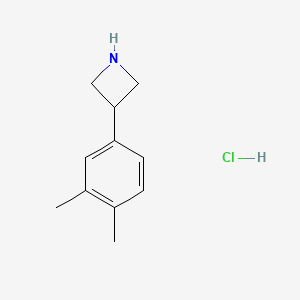
3-(3,4-Dimethylphenyl)azetidine Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-Dimethylphenyl)azetidine Hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of a 3,4-dimethylphenyl group attached to the azetidine ring Azetidines are known for their significant ring strain, which imparts unique reactivity to these compounds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethylphenyl)azetidine Hydrochloride can be achieved through several synthetic routes. One common method involves the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition reaction between an imine and an alkene component. This reaction is efficient for synthesizing functionalized azetidines, although it presents certain challenges due to the inherent reactivity of the intermediates.
Another approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates, followed by further functionalization through reactions such as the Suzuki–Miyaura cross-coupling reaction . These methods provide a versatile platform for the synthesis of azetidine derivatives with various substituents.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes mentioned above to achieve high yields and purity. The use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography are essential to ensure the quality of the final product.
化学反应分析
Types of Reactions
3-(3,4-Dimethylphenyl)azetidine Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the azetidine ring to more saturated or reduced forms.
Substitution: The azetidine ring can undergo substitution reactions, where functional groups are introduced or replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides, aryl halides, and organometallic reagents are employed under conditions such as base catalysis or transition metal catalysis.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of azetidine derivatives.
科学研究应用
3-(3,4-Dimethylphenyl)azetidine Hydrochloride has diverse applications in scientific research:
作用机制
The mechanism of action of 3-(3,4-Dimethylphenyl)azetidine Hydrochloride involves its interaction with molecular targets through its reactive azetidine ring. The ring strain facilitates the formation of reactive intermediates that can interact with biological molecules, leading to various biochemical effects. The specific pathways and molecular targets depend on the context of its application, such as enzyme inhibition or receptor binding in medicinal chemistry .
相似化合物的比较
Similar Compounds
3,3-Difluoroazetidine Hydrochloride: Another azetidine derivative with similar ring strain but different substituents, leading to distinct reactivity and applications.
1,3,3-Trimethylazetidine: A compound with a similar azetidine ring but different substituents, affecting its polymerization behavior and reactivity.
Uniqueness
3-(3,4-Dimethylphenyl)azetidine Hydrochloride is unique due to the presence of the 3,4-dimethylphenyl group, which imparts specific steric and electronic properties
属性
分子式 |
C11H16ClN |
|---|---|
分子量 |
197.70 g/mol |
IUPAC 名称 |
3-(3,4-dimethylphenyl)azetidine;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c1-8-3-4-10(5-9(8)2)11-6-12-7-11;/h3-5,11-12H,6-7H2,1-2H3;1H |
InChI 键 |
LHKKVMKFLHKWIX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C2CNC2)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,2-Difluoronaphtho[2,3-d][1,3]dioxole](/img/structure/B13706581.png)



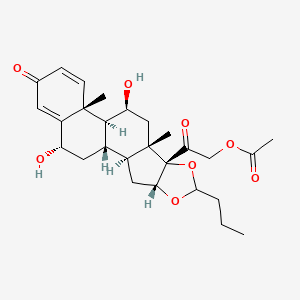
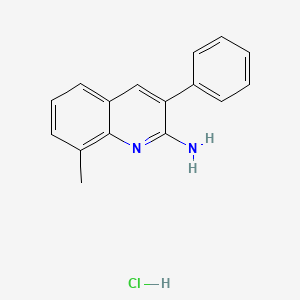
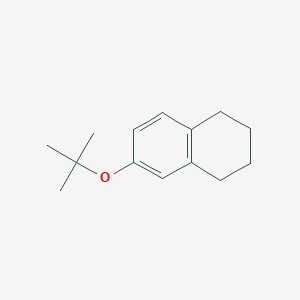

![N-[dimethylamino-(4-fluorophenyl)phosphoryl]-N-methylmethanamine](/img/structure/B13706625.png)
![2-[(2-Phenylcyclopropyl)amino]ethanol](/img/structure/B13706646.png)

